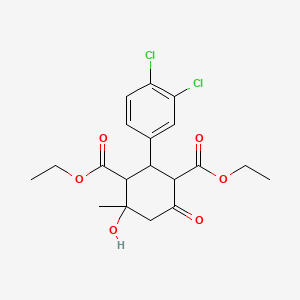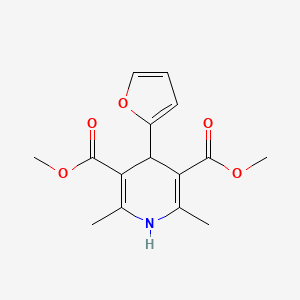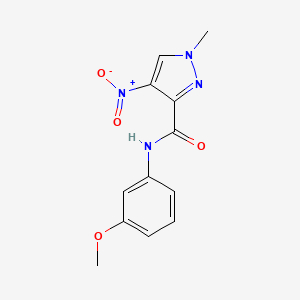![molecular formula C14H9ClN2O2S B11708172 (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11708172.png)
(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and an imidazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with thiourea under acidic conditions to form the imidazolidinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: For large-scale production, the synthesis may be optimized using continuous flow reactors, which allow for better control over reaction parameters and scalability. Industrial methods also focus on minimizing by-products and improving the overall efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it into a more saturated form.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated imidazolidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine: Preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties. Its interactions with cellular pathways are being explored to develop new therapeutic agents.
Industry: In the materials science field, this compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects is primarily through its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include key signaling cascades that regulate cellular functions, making it a potent modulator of biological processes.
Comparación Con Compuestos Similares
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2,2’-Bipyridyl: A bidentate ligand used in metal ion chelation and catalysis.
Uniqueness: What sets (5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its combination of a chlorophenyl group, a furan ring, and an imidazolidinone core
Propiedades
Fórmula molecular |
C14H9ClN2O2S |
|---|---|
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H9ClN2O2S/c15-9-3-1-8(2-4-9)12-6-5-10(19-12)7-11-13(18)17-14(20)16-11/h1-7H,(H2,16,17,18,20)/b11-7+ |
Clave InChI |
PAOFUZXUAWTZSW-YRNVUSSQSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N3)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


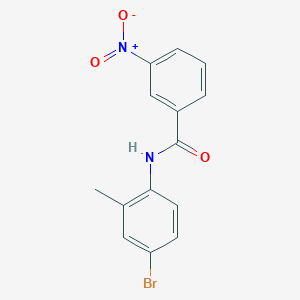
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708112.png)
![2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol](/img/structure/B11708114.png)

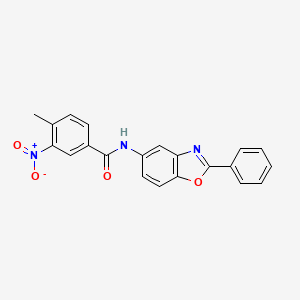
![N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11708136.png)
![2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate](/img/structure/B11708151.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11708153.png)
![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)

![Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11708167.png)
